molecular formula C11H16ClN B2693938 1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride CAS No. 2305251-73-2

1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2693938
CAS No.: 2305251-73-2
M. Wt: 197.71
InChI Key: BHHGVKBSXUIWHP-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a cyclopropane derivative with a phenylethyl group attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylethylamine with a cyclopropane derivative under specific conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction may produce different amine derivatives .

Scientific Research Applications

1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Phenylethyl)cyclopropan-1-amine
  • Cyclopropylamine derivatives
  • Phenylethylamine derivatives

Uniqueness

1-(1-Phenylethyl)cyclopropan-1-amine;hydrochloride is unique due to its specific cyclopropane structure combined with a phenylethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(1-phenylethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9(11(12)7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGVKBSXUIWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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